SPhos Palladacycle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

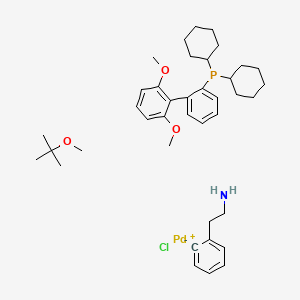

SPhos Palladacycle is a useful research compound. Its molecular formula is C34H45ClNO2PPd and its molecular weight is 672.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of SPhos Palladacycle is the catalysis of cross-coupling reactions . It is used as a versatile 4th generation palladium precatalyst developed by the Buchwald group . The compound is particularly effective in the Suzuki-Miyaura cross-coupling reaction .

Mode of Action

This compound interacts with its targets through a process known as cyclopalladation . This process involves the formation of a palladacycle intermediate, which is crucial for the catalytic activity of the compound . The palladacycle intermediate exhibits ligand-induced chirality, providing a significant opportunity to investigate the stereochemical process and the ligand effect in asymmetric C-H functionalization .

Biochemical Pathways

This compound affects the biochemical pathway of C(sp3)-H functionalization . It plays a key role in the enantioselective β-C(sp3)-H arylation of carboxylic acids . The C(sp3)-H palladation step is irreversible, representing the enantioselectivity-determining step to form diastereomeric palladacycles .

Result of Action

The molecular effect of this compound’s action is the formation of new C-C or C-N bonds through cross-coupling reactions

Analyse Biochimique

Biochemical Properties

SPhos Palladacycle plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura Cross-Coupling reaction . It interacts with various enzymes and proteins to facilitate these reactions . The nature of these interactions is complex and involves the formation of bonds between the this compound and the biomolecules .

Cellular Effects

It is known that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its role as a palladium precatalyst . It exerts its effects at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is a stable compound . Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Dosage Effects in Animal Models

It is known that it is used as a palladium precatalyst in biochemical reactions .

Metabolic Pathways

This compound is involved in the Suzuki-Miyaura Cross-Coupling reaction . It interacts with various enzymes or cofactors in this metabolic pathway .

Transport and Distribution

It is known that it is used as a palladium precatalyst in biochemical reactions .

Subcellular Localization

It is known that it is used as a palladium precatalyst in biochemical reactions .

Applications De Recherche Scientifique

Catalysis in Organic Synthesis

SPhos palladacycles are extensively utilized in catalyzing carbon-carbon coupling reactions. Key reactions include:

- Suzuki-Miyaura Coupling : SPhos palladacycles have demonstrated exceptional efficacy in facilitating Suzuki coupling reactions. They have been employed in the double Suzuki coupling of N-heteroaryl halides with 1,4-benzenediboronic acid, achieving high yields (Xiao et al., 2015) . Additionally, water-soluble variants have been effective for amination and Suzuki coupling of aryl chlorides in aqueous media (Han et al., 2016) .

- Sonogashira and Heck Reactions : These palladacycles also play a significant role in Sonogashira and Heck reactions, allowing for the formation of complex organic molecules under mild conditions (Susanto et al., 2012) .

Table 1: Summary of Key Reactions Involving SPhos Palladacycle

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Facilitates coupling of aryl halides with boronic acids | Xiao et al., 2015 |

| Sonogashira Reaction | Effective for coupling terminal alkynes with aryl halides | Susanto et al., 2012 |

| Heck Reaction | Enables formation of C-C bonds in aryl halides | Susanto et al., 2012 |

Advances in Asymmetric Induction and Catalysis

Chiral SPhos palladacycles have been instrumental in achieving asymmetric induction, which is crucial for synthesizing bioactive compounds. The influence of the C−Pd bond on catalytic activity has been studied extensively, revealing that selectivity can be manipulated through the choice of sp2- or sp3-hybridized C,P-palladacycle catalysts (Mo et al., 2014) . This capability is particularly valuable in the pharmaceutical industry for producing enantiomerically enriched compounds.

Exploration in Cancer Research

Recent studies have explored the biological effects of SPhos palladacycles on cancer cells. For instance, research on A2780 ovarian carcinoma cells indicated that these compounds exhibit selective cytotoxicity and can induce apoptosis and autophagy (Reigosa-Chamorro et al., 2021) . Furthermore, their impact on angiogenesis suggests potential applications in cancer therapy by modulating angiogenic processes.

Table 2: Biological Effects of this compound

| Cell Type | Effect | Reference |

|---|---|---|

| A2780 Ovarian Carcinoma | Induces apoptosis and autophagy | Reigosa-Chamorro et al., 2021 |

Facilitating Novel Organic Reactions

SPhos palladacycles have enabled the development of novel organic reactions such as:

- C(sp3)-H Amination Reactions : These reactions are essential for functionalizing hydrocarbons, which are often challenging to modify using traditional methods (Sun et al., 2019) .

- Synthesis of Indolines : This reaction is significant in pharmaceuticals due to the prevalence of indoline structures in various bioactive compounds (Sun et al., 2019) .

Propriétés

Numéro CAS |

1028206-58-7 |

|---|---|

Formule moléculaire |

C34H45ClNO2PPd |

Poids moléculaire |

672.6 g/mol |

Nom IUPAC |

chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-phenylethanamine |

InChI |

InChI=1S/C26H35O2P.C8H10N.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;9-7-6-8-4-2-1-3-5-8;;/h9-11,16-21H,3-8,12-15H2,1-2H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |

Clé InChI |

RUWSWVWKRCXWAA-UHFFFAOYSA-M |

SMILES |

CC(C)(C)OC.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |

SMILES canonique |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the catalytic applications of the water-soluble palladacycles discussed in the paper?

A1: The research focuses on the synthesis and characterization of novel water-soluble palladacycles containing hydroxymethyl groups. These palladacycles demonstrate catalytic activity in two key reactions:

- Amination reactions: The palladacycles successfully catalyzed the coupling of aryl bromides with morpholine, showcasing their potential for forming carbon-nitrogen bonds. []

- Suzuki-Miyaura coupling reactions: The compounds also catalyzed the coupling of aryl bromides with phenylboronic acid in water, highlighting their ability to facilitate carbon-carbon bond formation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.